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Compound of Interest

Compound Name:
6-Bromoimidazo[1,2-a]pyridine-2-

carbaldehyde

CAS No.: 885276-09-5

Cat. No.: B1516999

Get Quote

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound built upon the

imidazo[1,2-a]pyridine scaffold. This particular scaffold is a cornerstone in medicinal chemistry,

forming the core of numerous pharmaceutical agents, including the well-known drugs zolpidem

and zolimidine[1]. The functionalization of this core—in this case, with a bromine atom at the 6-

position and a carbaldehyde group at the 2-position—creates a versatile building block for drug

discovery and materials science.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a

molecular "fingerprint" by probing the vibrational modes of chemical bonds.[2] For a molecule

like 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, IR spectroscopy is indispensable for

confirming the presence of key functional groups—most notably the aldehyde—and verifying

the integrity of the heterocyclic ring system. This guide provides a comprehensive analysis of

its expected IR spectrum, compares it with related structural analogues to elucidate the

influence of its constituent parts, and details a robust protocol for acquiring high-quality spectral

data.
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Molecular Structure and Vibrational Analysis
To properly interpret the IR spectrum, we must first understand the molecule's structure and the

types of bond vibrations it can exhibit. The molecule consists of three key components: the

imidazo[1,2-a]pyridine ring system, an aldehyde functional group, and a bromine substituent.

A diagram of the core molecular structure.

Key Vibrational Regions and Predictions:
The Aldehyde Group (CHO): This is the most diagnostic functional group.

C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and recognizable

peaks in an IR spectrum.[3] For aldehydes where the carbonyl is conjugated with an

aromatic ring or a double bond, this absorption is typically found in the range of 1710–

1685 cm⁻¹.[4][5] The delocalization of electrons from the ring system into the carbonyl

group weakens the C=O double bond, lowering its vibrational frequency compared to

saturated aldehydes (1740–1720 cm⁻¹).[4][6] Therefore, a strong, sharp peak is predicted

in this region for the target molecule.

Aldehydic C-H Stretch: The C-H bond of the aldehyde group displays a unique stretching

vibration that typically appears as one or two distinct, medium-intensity peaks between

2830 cm⁻¹ and 2695 cm⁻¹.[4] A peak near 2720 cm⁻¹ is often a tell-tale sign of an

aldehyde and helps distinguish it from a ketone, which lacks this feature.[4][5]

The Imidazo[1,2-a]pyridine Core:

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic rings (both

the pyridine and imidazole components) will absorb at wavenumbers slightly above 3000

cm⁻¹.[7] These peaks are typically of medium to weak intensity.

Ring C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-

nitrogen double bonds within the fused aromatic rings give rise to a series of absorptions

in the 1600–1400 cm⁻¹ region.[8] These bands can be complex but are characteristic of

the heterocyclic scaffold.[9]

The C-Br Bond and the Fingerprint Region:
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C-Br Stretch: The carbon-bromine stretching vibration absorbs in the low-frequency

(fingerprint) region, typically below 1000 cm⁻¹. While its presence is expected, definitive

assignment can be difficult as this region contains many other complex bending and

skeletal vibrations.[10] The analytical region above 1500 cm⁻¹ is generally more useful for

functional group identification.[10][11]

Comparative Spectral Analysis
To understand the specific contributions of each part of the molecule, we can compare its

expected spectrum to that of simpler, related compounds: the parent imidazo[1,2-a]pyridine

and the archetypal aromatic aldehyde, benzaldehyde.
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Vibrational

Mode

6-

Bromoimidazo[

1,2-a]pyridine-

2-carbaldehyde

(Predicted)

Benzaldehyde

(Reference)

Imidazo[1,2-

a]pyridine

(Reference)

Rationale for

Differences

Aromatic C-H

Stretch

~3100-3000

cm⁻¹ (medium-

weak)

~3080-3010

cm⁻¹

~3100-3000

cm⁻¹

All three

molecules

possess sp² C-H

bonds, leading to

absorptions in a

similar region

just above 3000

cm⁻¹.[7]

Aldehydic C-H

Stretch

~2830 cm⁻¹ and

~2730 cm⁻¹

(medium, sharp)

~2820 cm⁻¹ and

~2735 cm⁻¹
Not Applicable

This

characteristic

doublet is a

hallmark of the

aldehyde group

and should be

present in both

aldehyde-

containing

molecules.[4][5]
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C=O Carbonyl

Stretch

~1700-1680

cm⁻¹ (strong,

sharp)

~1705-1685

cm⁻¹[4][12]
Not Applicable

The position is

lowered due to

conjugation with

the aromatic

system. The

electron-donating

nature of the

imidazopyridine

ring may lower

this frequency

slightly

compared to

benzaldehyde.

Ring C=C & C=N

Stretches

~1630-1450

cm⁻¹ (multiple,

medium-strong)

~1600, 1585,

1450 cm⁻¹

~1640, 1510,

1470 cm⁻¹[9]

The target

molecule will

show a complex

pattern derived

from the

imidazopyridine

core, with

potential shifts

due to the

electronic effects

of the bromo and

aldehyde

substituents.

C-Br Stretch
< 1000 cm⁻¹

(weak-medium)
Not Applicable Not Applicable

Appears in the

fingerprint

region,

confirming the

presence of the

bromine

substituent.
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Experimental Protocol: Acquiring the FT-IR
Spectrum via KBr Pellet
The Potassium Bromide (KBr) pellet method is a traditional and reliable transmission technique

for analyzing solid samples.[13][14] The underlying principle is to disperse a small amount of

the solid analyte within an IR-transparent matrix (KBr) to allow the IR beam to pass through it.

Causality Behind Experimental Choices:
Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the

typical analytical region (4000-400 cm⁻¹) and, being an alkali halide, can be pressed into a

semi-transparent disc under high pressure.[13][14]

Why Grinding? The sample must be ground to a fine powder (particle size < 2 microns) to

minimize scattering of the IR radiation, which would otherwise cause a sloping baseline and

distorted peak shapes.[15]

Why a Low Concentration? A low sample concentration (0.2-1%) is required to ensure that

the absorption peaks do not become overly saturated (i.e., transmittance approaching 0%),

which would make quantitative analysis impossible, according to Beer's Law.[15]

Why Vacuum? Applying a vacuum to the pellet die removes trapped air and moisture, which

can interfere with the spectrum (water shows broad O-H absorptions) and compromise the

physical integrity of the pellet.

Step-by-Step Methodology:
Sample and KBr Preparation:

Gently dry high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours

to remove absorbed moisture. Store in a desiccator.

Weigh approximately 1-2 mg of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde and

100-200 mg of the dried KBr. The goal is a sample concentration of roughly 0.5-1% by

weight.[16]

Grinding and Mixing:
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Place the sample and a small portion of the KBr into a clean, dry agate mortar.

Grind the mixture thoroughly for 2-3 minutes with the pestle until it becomes a fine,

homogenous powder. The appearance should be consistent, with no visible clumps of the

sample.

Add the remaining KBr and mix gently for another minute.

Pellet Pressing:

Assemble the pellet die. Place the bottom bolt and the die body on a stable surface.

Carefully transfer the KBr/sample mixture into the die, ensuring an even distribution.

Insert the plunger and place the entire assembly into a hydraulic press.

Connect the die to a vacuum line and apply vacuum for 1-2 minutes to remove entrapped

air.

While under vacuum, apply pressure (typically 8-10 metric tons) for 1-2 minutes.[16]

Spectrum Acquisition:

Carefully release the pressure and vacuum, then disassemble the die to retrieve the

translucent pellet.

Place the pellet into the spectrometer's sample holder.

Acquire Background: Run a background spectrum with an empty sample compartment or

a blank KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂

and water vapor, as well as any scattering from the KBr itself.

Acquire Sample Spectrum: Run the spectrum of the sample pellet. The instrument

software will automatically ratio the sample spectrum against the background to produce

the final transmittance or absorbance spectrum.

Data Analysis:
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Process the resulting spectrum to label the wavenumbers of significant peaks.

Compare the observed peak positions and intensities with the predicted values and

reference spectra to confirm the structure of the compound.

Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for obtaining an

FT-IR spectrum using the KBr pellet technique.

A flowchart of the KBr pellet preparation and analysis process.

Conclusion
IR spectroscopy serves as a rapid, reliable, and essential tool for the structural characterization

of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. By focusing on the diagnostic region of

the spectrum, researchers can unequivocally confirm the presence of the critical aldehyde

functional group through its strong C=O stretch (predicted ~1700-1680 cm⁻¹) and its unique

aldehydic C-H stretching vibrations (~2830 and ~2730 cm⁻¹). Comparison with the spectra of

simpler analogues like benzaldehyde and the parent imidazo[1,2-a]pyridine ring system allows

for a confident assignment of the key vibrational bands and provides a deeper understanding of

the molecule's electronic and structural properties. The detailed experimental protocol provided

ensures that researchers can obtain high-quality, reproducible data, which is fundamental for

quality control, reaction monitoring, and the advancement of research in drug development.
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